molecular formula C12H11N5 B1666704 Benzyladenine CAS No. 1214-39-7

Benzyladenine

Cat. No. B1666704
CAS RN: 1214-39-7
M. Wt: 225.25 g/mol
InChI Key: NWBJYWHLCVSVIJ-UHFFFAOYSA-N
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Patent
US09220269B2

Procedure details

6-Benzylaminopurine (1 g, 4.43 mmol), K2CO3 (2.45 g, 17.8 mmol) and 1,2-dibromoethane (1.15 mL, 13.3 mmol) was stirred for 16 h at room temperature under CaCl2 plug in DMF (30 mL). After removal of the DMF by vacuum evaporation, the resulting material was diluted with water (30 mL) and extracted into ethyl acetate (EtOAc) (3×15 mL). The organic fractions were combined, washed with water (2×10 mL), dried over Na2SO4, purified by carbofiltration and concentrated under vacuum. The pure product was purified by flash chromatography—chloroform:methanol (9:1) was used as an eluent. Yield: 82%.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[N:17]=[CH:16][N:15]=[C:14]2[C:10]=1[NH:11][CH:12]=[N:13]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[Br:24][CH2:25][CH2:26]Br>CN(C=O)C>[CH2:1]([NH:8][C:9]1[N:17]=[CH:16][N:15]=[C:14]2[C:10]=1[N:11]=[CH:12][N:13]2[CH2:26][CH2:25][Br:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=C2NC=NC2=NC=N1
Name
Quantity
2.45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.15 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the DMF
CUSTOM
Type
CUSTOM
Details
by vacuum evaporation
ADDITION
Type
ADDITION
Details
the resulting material was diluted with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate (EtOAc) (3×15 mL)
WASH
Type
WASH
Details
washed with water (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
purified by carbofiltration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The pure product was purified by flash chromatography—chloroform:methanol (9:1)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NC1=C2N=CN(C2=NC=N1)CCBr
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.